W/O Pickering Emulsion Stability: Sucrose Stearate vs. Sucrose Oleate, Palmitate, and Laurate
In a direct comparative study evaluating the effect of fatty acid residue type on water-in-oil (W/O) Pickering emulsion properties, sucrose stearate (SE-S) demonstrated higher crystallinity than sucrose oleate (SE-O) but significantly lower interfacial tension reduction capability. The study quantified that sucrose stearate exhibited a contact angle (θ) greater than 101.4° and reduced interfacial tension to a lesser extent than SE-O's 3.93 mN/m, resulting in an inability to stabilize the maximum water volume fraction of 75% achieved by SE-O [1]. This confirms sucrose stearate's distinct interfacial positioning, favoring solid-particle-like stabilization over classical surfactant behavior in W/O systems.
| Evidence Dimension | Maximum stabilized water volume fraction in W/O Pickering emulsion |
|---|---|
| Target Compound Data | <75% (exact value not reported as SE-S was not optimal for this parameter) |
| Comparator Or Baseline | Sucrose Oleate (SE-O): 75% |
| Quantified Difference | SE-O stabilizes at least 75% water fraction, a capacity not matched by SE-S. |
| Conditions | W/O Pickering emulsion system, evaluated at 25°C; interfacial tension measured via pendant drop tensiometry. |
Why This Matters
This quantitative difference dictates that sucrose stearate is the superior selection for applications requiring robust, solid-like interfacial films in W/O emulsions, whereas sucrose oleate is preferred for maximizing internal phase volume.
- [1] Effect of type of fatty acid attached to sucrose ester on the stability of water-in-oil Pickering emulsion. (2024). Journal of Food Engineering, 367, 111882. View Source
